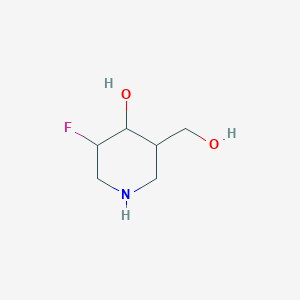

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol

説明

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol is a fluorinated piperidine derivative featuring hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 4 and 5, respectively, and a fluorine atom at position 2. The hydroxymethyl group may enhance solubility and bioavailability, while the fluorine atom could improve metabolic stability and binding affinity .

特性

分子式 |

C6H12FNO2 |

|---|---|

分子量 |

149.16 g/mol |

IUPAC名 |

3-fluoro-5-(hydroxymethyl)piperidin-4-ol |

InChI |

InChI=1S/C6H12FNO2/c7-5-2-8-1-4(3-9)6(5)10/h4-6,8-10H,1-3H2 |

InChIキー |

DQKZUKLPJVJMSG-UHFFFAOYSA-N |

正規SMILES |

C1C(C(C(CN1)F)O)CO |

製品の起源 |

United States |

準備方法

The synthesis of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and selectivity.

化学反応の分析

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

科学的研究の応用

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

作用機序

The mechanism of action of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as antagonists for the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . The compound’s effects are mediated through its binding to the receptor, preventing the virus from attaching and entering the host cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol and analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences :

- The target compound’s piperidine ring contrasts with pyridine (e.g., 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine) or benzonitrile (e.g., 18F-PEB) scaffolds. Piperidines often exhibit better conformational flexibility, which may enhance receptor binding compared to rigid aromatic systems .

Substituent Effects :

- Hydroxymethyl Group : Unlike phenylsulfonyl or benzyl groups in compounds, the hydroxymethyl moiety in the target compound likely improves hydrophilicity, reducing logP and enhancing solubility—a critical factor for CNS penetration .

- Fluorine vs. Hydroxyl : The 3-fluoro substituent in the target compound may confer metabolic resistance compared to 3-hydroxy analogs (e.g., Compound 10), which are prone to oxidation .

Synthetic Utility :

- The target compound’s hydroxymethyl group enables further derivatization (e.g., esterification or oxidation), unlike rigid analogs like 18F-PEB, which are optimized for imaging rather than modular synthesis .

Research Findings and Implications

- Hydroxymethylation Impact : emphasizes that hydroxymethyl groups in lead compounds often act directly without requiring metabolic activation, suggesting the target compound could exhibit intrinsic activity in disease models .

- Fluorine’s Role : Fluorine in 18F-PEB enhances binding to mGluR5 by modulating electron density and steric effects, a mechanism that may extend to the target compound’s interactions with analogous targets .

- Comparative Potency : Piperidine-based SK1 inhibitors (e.g., Compound 7) demonstrate higher potency than pyrrolidine analogs (e.g., Compound 9), underscoring the importance of ring size and substituent positioning .

生物活性

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-Fluoro-5-(hydroxymethyl)piperidin-4-ol features a piperidine ring, which is a common motif in various pharmaceuticals. The presence of a fluorine atom and a hydroxymethyl group contributes to its unique properties, influencing its interaction with biological targets.

The biological activity of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes that play crucial roles in various diseases. For instance, it has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. In vitro studies demonstrated that derivatives of this compound can significantly inhibit MAGL with IC50 values in the low nanomolar range .

- Neurotransmitter Modulation : The piperidine structure allows for interactions with neurotransmitter receptors. Compounds similar to 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol have been reported to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol and its derivatives:

| Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| MAGL Inhibition | 0.84 | Monoacylglycerol lipase | |

| Serotonin Receptor Binding | Varies | 5-HT2A, D1, D2, D4 | |

| Antiproliferative Activity | 7.9 - 92 | Cancer Cell Lines |

Case Studies

Several studies have investigated the biological implications of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol:

- Inhibition of Cancer Cell Growth : A study evaluating various piperidine derivatives revealed that compounds related to 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol exhibited significant antiproliferative effects against human breast, ovarian, and colorectal cancer cell lines. The reported IC50 values ranged from 7.9 µM to 92 µM, indicating promising anticancer properties .

- Neuroimaging Applications : Research has highlighted the potential use of fluorinated piperidine derivatives in positron emission tomography (PET) imaging for neurological conditions such as Alzheimer's disease. The compound demonstrated good brain penetration and rapid clearance rates in animal models, suggesting its utility as a radiotracer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。